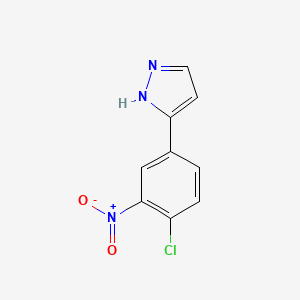

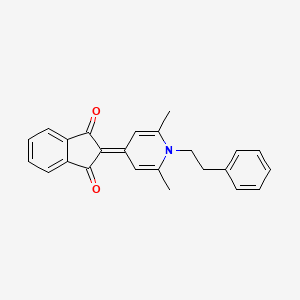

5-(4-chloro-3-nitrophenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

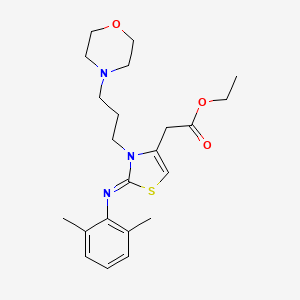

The compound “5-(4-chloro-3-nitrophenyl)-1H-pyrazole” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-chloro-3-nitrophenyl” part suggests that it has a phenyl ring (a ring of 6 carbon atoms) with a chlorine atom and a nitro group attached at the 4th and 3rd positions, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 4-chloro-3-nitrophenol, a related compound, has a melting point of 125-128 °C .Aplicaciones Científicas De Investigación

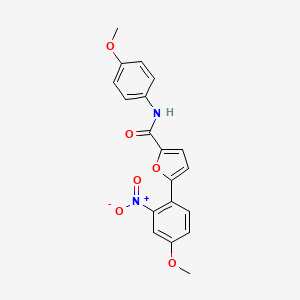

Microwave-Assisted Synthesis for Anti-inflammatory and Antibacterial Agents

A study explored the synthesis of pyrazoline derivatives, including 5-(4-chloro-3-nitrophenyl)-1H-pyrazole, using microwave irradiation methods. This approach yielded high success rates and environmentally friendly results. The compounds showed promising in vivo anti-inflammatory and in vitro antibacterial activities, making them potential candidates for medicinal applications (Ravula et al., 2016).

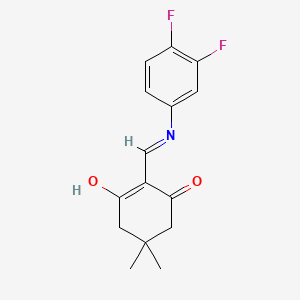

Development of Herbicidal Pyrazolyl Fluorotolyl Ethers

Research into pyrazole nitrophenyl ethers (PPEs), including variants of this compound, identified their herbicidal effectiveness through inhibition of protoporphyrinogen IX oxidase. This discovery led to the development of novel herbicides with substantial pre-emergent activity against narrowleaf weed species, expanding the scope of agrochemical applications (Clark, 1996).

Structural Analysis for Chemical Understanding

A study on the molecule of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, a related compound, revealed insights into its molecular structure. Understanding such structures is crucial for further research and development in chemistry and pharmaceuticals (Zia-ur-Rehman et al., 2009).

Understanding Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding in pyrazole derivatives, such as this compound, was examined to understand its impact on the reductive cyclization process. This research aids in the synthesis and potential applications of these compounds (Szlachcic et al., 2020).

Antibacterial and Antifungal Applications

A series of N-acetyl pyrazole derivatives, including the subject compound, exhibited significant in vitro antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

5-(4-chloro-3-nitrophenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-9(7)13(14)15)8-3-4-11-12-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIZLQCYTFMVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2567431.png)

![7-[(2,5-dimethylphenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2567447.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2567450.png)